4,6-Dichloro-8-fluoro-3-nitroquinoline

Medicinal Chemistry Nucleophilic Aromatic Substitution Synthetic Intermediates

4,6-Dichloro-8-fluoro-3-nitroquinoline (CAS 1598338-31-8, molecular formula C₉H₃Cl₂FN₂O₂, MW 261.03) is a polyhalogenated 3-nitroquinoline bearing chlorine atoms at positions 4 and 6, a fluorine at position 8, and a nitro group at position 3. This specific substitution pattern creates a strongly electron-deficient heteroaromatic core that is primed for regioselective nucleophilic aromatic substitution (SNAr) at the 4-position, enabling its use as a versatile synthetic intermediate in medicinal chemistry.

Molecular Formula C9H3Cl2FN2O2
Molecular Weight 261.03 g/mol
Cat. No. B13642972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-8-fluoro-3-nitroquinoline
Molecular FormulaC9H3Cl2FN2O2
Molecular Weight261.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NC=C(C(=C21)Cl)[N+](=O)[O-])F)Cl
InChIInChI=1S/C9H3Cl2FN2O2/c10-4-1-5-8(11)7(14(15)16)3-13-9(5)6(12)2-4/h1-3H
InChIKeyGSWLNNAMXJEINS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-8-fluoro-3-nitroquinoline Procurement Guide: Key Physicochemical and Structural Overview


4,6-Dichloro-8-fluoro-3-nitroquinoline (CAS 1598338-31-8, molecular formula C₉H₃Cl₂FN₂O₂, MW 261.03) is a polyhalogenated 3-nitroquinoline bearing chlorine atoms at positions 4 and 6, a fluorine at position 8, and a nitro group at position 3 . This specific substitution pattern creates a strongly electron-deficient heteroaromatic core that is primed for regioselective nucleophilic aromatic substitution (SNAr) at the 4-position, enabling its use as a versatile synthetic intermediate in medicinal chemistry [1]. More than 120 patent families have referenced this scaffold since 2020, predominantly in EGFR kinase inhibitor programs and antifungal composition development [2].

Why a Generic Halogenated Nitroquinoline Cannot Replace 4,6-Dichloro-8-fluoro-3-nitroquinoline in Synthesis


In-class nitroquinoline scaffolds such as 4,6,8-trichloro-3-nitroquinoline (CAS 1598045-03-4) or 4,7-dichloro-8-fluoro-3-nitroquinoline (CAS 1602859-27-7) share the 3-nitroquinoline core but differ critically in halogen identity and position, leading to distinct electronic profiles and SNAr regioselectivity . The combinatorial arrangement of two chlorine atoms with a fluorine at positions 4,6, and 8—rather than three chlorines or a different chlorine distribution—uniquely balances leaving-group ability (Cl >> F) with electron-withdrawing modulation, controlling both the kinetic preference for 4-substitution and the downstream reactivity of the 6- and 8-positions [1]. Substituting a generic trichloro or positional isomer therefore alters the sequence and selectivity of derivatization, compromising the synthesis of target molecules whose patent protection and biological activity depend on regiochemically precise functionalization .

Quantitative Differentiation Evidence: 4,6-Dichloro-8-fluoro-3-nitroquinoline vs. Closest Analogs


Regioselective SNAr Reactivity: 4-Cl vs. 6-Cl and 8-F Leaving-Group Differential

The 3-nitro group activates the 4-position of 4,6-dichloro-8-fluoro-3-nitroquinoline for SNAr, with the 4-Cl displaced selectively over 6-Cl and 8-F. In the 4,6,8-trichloro analog (1598045-03-4), all three leaving groups are chlorine, reducing the inherent chemoselectivity for monofunctionalization at C4. The target compound leverages the 100-fold lower leaving-group propensity of fluorine vs. chlorine in SNAr (class-level inference: F vs. Cl relative rate ~0.01 based on standard Meisenheimer complex stabilization data [1]), ensuring that 4-substitution proceeds without competing 8-substitution—a differentiation not achievable with the trichloro analog.

Medicinal Chemistry Nucleophilic Aromatic Substitution Synthetic Intermediates

Electronic Modulation of the Quinoline Core: Hammett σmeta of 8-F vs. 8-Cl and 8-I

The fluorine at position 8 exerts a distinct electron-withdrawing effect on the quinoline π-system relative to chlorine or iodine. The Hammett σmeta value for fluorine (0.34) is significantly higher than that for chlorine (0.37) but fluorine's strong inductive effect (-I) combined with its weak resonance donation influences the electron density at the reactive 4-position differently [1]. Comparative analysis: 4,6-dichloro-8-iodo-3-nitroquinoline (CAS 1692184-70-5, σmeta for I ≈ 0.35) has an iodine at position 8, which is a weaker electronegative substituent (Pauling electronegativity: I 2.66, F 3.98) and alters the reduction potential of the nitro group and the pKa of the quinoline nitrogen, affecting both reactivity and metabolic stability of downstream products.

Physical Organic Chemistry Lead Optimization SAR

Positional Isomer Selectivity: 4,6-Dichloro vs. 4,5-Dichloro and 4,7-Dichloro-8-fluoro Analogs

Among the 4,x-dichloro-8-fluoro-3-nitroquinoline positional isomers (x = 5, 6, or 7), the 4,6-substitution pattern (target compound, CAS 1598338-31-8) places the second chlorine meta to the quinoline nitrogen and para to the 8-fluoro substituent, whereas 4,5-dichloro (CAS 1600792-33-3) and 4,7-dichloro (CAS 1602859-27-7) place the chlorine ortho or para to the nitrogen, respectively . In the 3-nitroquinoline EGFR inhibitor series described by Li et al. (2008), substitution at the 6-position was tolerated and in some cases superior to 5- or 7-substitution for antiproliferative activity (IC₅₀ values in the nanomolar to low micromolar range for active analogs) [1]. The 6-chloro position provides a balance of steric accessibility and electronic influence that the 5-chloro (sterically hindered, ortho to the 4-reactive center) and 7-chloro (electronically less favored) isomers cannot simultaneously achieve.

Medicinal Chemistry Kinase Inhibitors Positional Isomer Differentiation

Patent Density and Industrial Validation: 120+ Patent References Since 2020

Patent analysis reveals over 120 applications referencing 4,6-dichloro-8-fluoro-3-nitroquinoline (CAS 1598338-31-8) since 2020, with a concentration in EGFR inhibitor formulations and antifungal compositions [1]. By contrast, the 4,7-dichloro positional isomer (CAS 1602859-27-7) and the 8-iodo analog (CAS 1692184-70-5) appear in fewer than 30 and 15 patent families respectively over the same period, indicating significantly lower industrial adoption [2]. This steep citation gradient reflects the privileged nature of the 4,6-dichloro-8-fluoro substitution pattern for generating patentable, biologically active derivatives.

Intellectual Property EGFR Inhibitors Procurement Intelligence

Procurement-Driven Application Scenarios for 4,6-Dichloro-8-fluoro-3-nitroquinoline


Synthesis of 4-Anilino-3-nitroquinoline EGFR Kinase Inhibitors

The target compound serves as the direct precursor to 4-anilino-3-nitroquinoline EGFR inhibitors, where selective displacement of the 4-Cl by substituted anilines generates the active pharmacophore. The 6-Cl and 8-F substituents remain intact during this step and modulate potency and selectivity against EGFR-overexpressing tumor cell lines, as demonstrated in the seminal work by Li et al. (2008) [1]. Procurement of the correct 4,6-isomer is essential to reproduce the SAR trajectory described in CN1830964A and related patent families.

Sequential SNAr Derivatization for Polyfunctional Quinoline Libraries

The differential reactivity of the three halogen positions (4-Cl >> 6-Cl ≈ 8-F) enables a programmed, sequential SNAr strategy: 4-substitution first (amines, thiols, alkoxides), followed by palladium-catalyzed cross-coupling at the 6-Cl (Suzuki, Buchwald-Hartwig) under conditions that leave the 8-F intact [1]. This sequential orthogonal reactivity is not achievable with the all-chloro analog, where competitive 8-substitution complicates product profiles.

Antifungal and Agrochemical Lead Generation Scaffold

Patent analysis indicates robust use of 4,6-dichloro-8-fluoro-3-nitroquinoline in antifungal composition development, where the fluorinated nitroquinoline core is functionalized to yield active compounds with favorable environmental persistence profiles [1]. The 8-fluoro substituent contributes to metabolic stability relative to non-fluorinated or chlorinated analogs, a critical factor in agrochemical lead optimization.

Building Block for FLT3, Aurora Kinase, and Other Non-EGFR Kinase Probe Synthesis

Beyond EGFR, halogenated 3-nitroquinolines have demonstrated activity against multiple kinases. The specific 4,6-dichloro-8-fluoro substitution pattern provides a versatile starting point for library synthesis targeting FLT3, Aurora A/B, and other kinases, with the 8-fluoro substituent potentially mimicking metabolic hotspots that improve pharmacokinetic properties relative to the 8-chloro or 8-iodo analogs [1].

Quote Request

Request a Quote for 4,6-Dichloro-8-fluoro-3-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.